molecular formula C9H7NO3 B13106030 7-Hydroxy-1-methylindoline-2,3-dione

7-Hydroxy-1-methylindoline-2,3-dione

Cat. No.: B13106030
M. Wt: 177.16 g/mol
InChI Key: IIKRJQFRNNULPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-1-methylindoline-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1-methylindoline-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1-methylindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-Hydroxy-1-methylindoline-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1-methylindoline-2,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. The molecular pathways involved include binding to active sites and altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-1-methylindoline-2,3-dione is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

7-hydroxy-1-methylindole-2,3-dione

InChI

InChI=1S/C9H7NO3/c1-10-7-5(8(12)9(10)13)3-2-4-6(7)11/h2-4,11H,1H3

InChI Key

IIKRJQFRNNULPV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2O)C(=O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.